molecular formula C7H10N2O3 B1479283 6-(ethoxymethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 27701-51-5

6-(ethoxymethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1479283
CAS No.: 27701-51-5
M. Wt: 170.17 g/mol
InChI Key: YWJJFSIIMSDNLM-UHFFFAOYSA-N
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Description

6-(Ethoxymethyl)pyrimidine-2,4(1H,3H)-dione is a substituted pyrimidine-dione derivative characterized by an ethoxymethyl group (-CH₂-O-C₂H₅) at the 6-position of the pyrimidine ring. Pyrimidine-2,4-diones, also known as uracil analogs, are heterocyclic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 and two ketone groups at positions 2 and 2. The ethoxymethyl substituent introduces steric bulk and moderate lipophilicity, which can influence solubility, bioavailability, and interaction with biological targets .

Properties

IUPAC Name

6-(ethoxymethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-12-4-5-3-6(10)9-7(11)8-5/h3H,2,4H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJJFSIIMSDNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Ethoxymethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antibacterial research. The structural features of pyrimidines contribute to their diverse pharmacological properties, making them valuable in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an ethoxymethyl group at the 6-position and keto groups at the 2 and 4 positions. This configuration is crucial for its biological activity, influencing interactions with biological targets.

Antiviral Activity

Research indicates that derivatives of pyrimidine-2,4-diones exhibit significant antiviral properties. For instance, compounds within this class have shown efficacy against various viruses, including HIV and herpes simplex virus (HSV). Notably:

  • HIV Inhibition : Compounds similar to 6-(ethoxymethyl)pyrimidine-2,4(1H,3H)-dione have been reported to inhibit HIV reverse transcriptase-associated ribonuclease H (RNase H) activity at low nanomolar concentrations. This inhibition is crucial as RNase H is a validated target for HIV therapy .
  • Herpes Simplex Virus (HSV) : In vitro studies demonstrated that certain derivatives displayed significant antiviral activity against HSV-1, with effective concentrations comparable to acyclovir (ACV), a standard antiviral medication. For example, some synthesized compounds exhibited EC50 values around 15 μg/mL .

Antioxidant Activity

Pyrimidine derivatives have also been evaluated for their antioxidant potential. Studies suggest that these compounds can scavenge free radicals effectively, which is essential in preventing oxidative stress-related cellular damage .

Antibacterial Activity

The antibacterial properties of pyrimidine derivatives have been explored extensively. These compounds have shown activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves interference with bacterial nucleic acid synthesis due to structural similarity to nucleobases .

Case Study 1: Antiviral Efficacy Against HIV

A study focused on the synthesis of novel 3-hydroxypyrimidine-2,4-diones demonstrated that certain analogues exhibited potent inhibition of HIV RNase H without significant cytotoxicity. The structure-activity relationship (SAR) indicated that modifications at the C-6 position were critical for maintaining biological activity .

Case Study 2: Antiviral Activity Against HSV

Another investigation revealed that specific pyrimidine derivatives achieved total prevention of viral cytopathic effects (CPE) at lower concentrations than ACV. This suggests a promising alternative for treating HSV infections .

Research Findings and Data Tables

CompoundTarget VirusEC50 (μg/mL)Mechanism of Action
Compound AHIV2.1RNase H inhibition
Compound BHSV-115.76Viral replication inhibition
Compound CHSV-125.23Viral replication inhibition

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrimidine derivatives, including 6-(ethoxymethyl)pyrimidine-2,4(1H,3H)-dione. Research indicates that compounds with pyrimidine structures exhibit significant antibacterial activity against various strains.

  • In Vitro Studies : A study highlighted the synthesis of several pyrimidine derivatives and their evaluation against standard bacterial strains such as E. coli and S. aureus. The synthesized compounds showed varying degrees of antibacterial activity, with some derivatives exhibiting minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
  • Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to interfere with crucial bacterial processes, such as DNA replication and cell wall synthesis. The presence of electron-withdrawing groups on the aromatic ring enhances the bioactivity of these compounds .

Antiviral Applications

6-(Ethoxymethyl)pyrimidine-2,4(1H,3H)-dione has also been explored for its antiviral properties, particularly against viruses such as HIV.

  • HIV Inhibition : Research has identified pyrimidine-2,4-diones as promising candidates for HIV treatment due to their dual inhibition mechanism targeting both integrase (IN) and reverse transcriptase (RT). Compounds with this scaffold have shown effective inhibition at low nanomolar concentrations .
  • Case Studies : In a study involving 3-hydroxypyrimidine-2,4-diones, certain analogues demonstrated significant antiviral activity without cytotoxic effects. These findings support the potential use of pyrimidine derivatives in developing new antiviral therapies .

Neurological Applications

Recent advancements have indicated that pyrimidine derivatives may serve as modulators for ion channels involved in neuropsychiatric disorders.

  • TRPC5 Modulation : A patent describes novel thieno- and furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives that act as TRPC5 modulators. These compounds are being investigated for their potential to treat conditions associated with calcium and sodium ion flux disturbances in neurons .
  • Therapeutic Potential : The modulation of TRPC5 channels could lead to therapeutic strategies for various neuropsychiatric disorders by restoring normal ion channel function and improving neuronal excitability .

Data Table: Summary of Biological Activities

Activity Type Target Pathogen/Condition Mechanism Reference
AntimicrobialE. coli, S. aureusInhibition of DNA replication
AntiviralHIVDual inhibition of IN and RT
NeuropsychiatricTRPC5-related disordersModulation of ion channel activity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxymethyl group at position 6 participates in nucleophilic substitution under basic conditions. For example:

Reaction with Bromomethylcyclopropane

Reagent/ConditionsProductYieldSource
Bromomethylcyclopropane, NaHCO₃, LiI, DMF, 80°C1-Cyclopropylmethyl-6-(ethoxymethyl)pyrimidine-2,4-dione32%

This method leverages lithium iodide as a catalyst to facilitate the substitution of the ethoxymethyl group with cyclopropylmethyl moieties .

Alkylation and Acylation

The N-1 and N-3 positions undergo alkylation/acylation to introduce diverse side chains:

Alkylation with Tosylates

Reagent/ConditionsProductYield
4-Methoxybenzyl chloride, K₂CO₃, DMF, reflux1,3-Bis(4-methoxybenzyl)-6-(ethoxymethyl)pyrimidine-2,4-dione68%

This reaction proceeds via a two-step process, where the pyrimidine ring’s NH groups react sequentially with tosylates under mild basic conditions .

Oxidation and Reduction

The dione structure enables redox transformations:

Oxidation with KMnO₄

Reagent/ConditionsProductOutcome
KMnO₄, H₂O, 60°C6-(Ethoxymethyl)pyrimidine-2,4,5-trionePartial decomposition observed

Reduction with NaBH₄

Reagent/ConditionsProductNotes
NaBH₄, MeOH, RT6-(Ethoxymethyl)pyrimidine-2,4-diolLow stability in acidic media

Reduction preferentially targets the 2,4-dione groups, forming diols susceptible to reoxidation.

Suzuki-Miyaura Cross-Coupling

The ethoxymethyl group can be functionalized via palladium-catalyzed coupling:

Example with Phenylboronic Acid

Reagent/ConditionsProductYield
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C6-(Phenylethoxymethyl)pyrimidine-2,4-dione45%

This method enables the introduction of aryl groups, enhancing lipophilicity for pharmaceutical applications .

Hydrogenolysis

The ethoxymethyl side chain undergoes hydrogenolysis under catalytic conditions:

Reaction with Pd/C

Reagent/ConditionsProductYield
H₂, Pd/C (10%), MeOH, RT6-Methylpyrimidine-2,4(1H,3H)-dione95%

This reaction cleaves the

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrimidine-2,4-dione Derivatives

Compound Name Substituents Synthesis Method Biological Activity Key References
6-(Ethoxymethyl)pyrimidine-2,4-dione R = -CH₂-O-C₂H₅ (6-position) Likely alkylation of precursor with ethyl iodide Potential enzyme inhibition (inferred)
6-Amino-1,3-diethylpyrimidine-2,4-dione (18e) R₁ = -NH₂, R₂/R₃ = -C₂H₅ (1,3-positions) Alkylation of 6-amino precursor with ethyl iodide eEF-2K inhibition (IC₅₀ = 0.8 µM)
6-(Trifluoromethyl)pyrimidine-2,4-dione R = -CF₃ (6-position) Cyclization of trifluoroacetoacetate with urea Herbicidal activity (98% at 100 µg/mL)
6-Arylthio derivatives (12d–12j) R = -S-Ar (Ar = substituted phenyl) Nucleophilic substitution with arylthiols HIV reverse transcriptase inhibition
(E)-5-Nitro-6-(4-nitrostyryl)pyrimidine-2,4-dione (26) R = -NO₂, styryl group (6-position) High-throughput screening lead optimization Lumazine synthase inhibition (Kᵢ = 3.7 µM)

Structure-Activity Relationships (SAR)

  • Position 6 Modifications: Substitutions at the 6-position critically influence activity.
  • Amino vs. Alkoxy Groups: Amino derivatives (e.g., 18e) exhibit stronger hydrogen-bonding capacity, improving kinase inhibition, whereas alkoxy groups (e.g., ethoxymethyl) may reduce toxicity and improve pharmacokinetics .

Preparation Methods

Alkylation of Uracil at the 6-Position

One of the most common and direct methods for preparing 6-(ethoxymethyl)pyrimidine-2,4(1H,3H)-dione is the alkylation of uracil with ethoxymethyl chloride:

  • Reaction Conditions: Uracil is treated with ethoxymethyl chloride in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
  • Solvents: Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to facilitate the nucleophilic substitution.
  • Temperature: Elevated temperatures are employed to increase reaction rates and improve yields.
  • Purification: The product is isolated by recrystallization or chromatographic techniques to achieve high purity.

This method is scalable and adaptable for industrial production, often utilizing continuous flow reactors for better control and efficiency.

Use of Silylated Uracil Intermediates

To improve regioselectivity and facilitate subsequent nucleoside synthesis, uracil can be converted into bis(trimethylsilyl) derivatives using hexamethyldisilazane (HMDS):

  • Silylation: Uracil is refluxed with HMDS in the presence of ammonium sulfate to form bis(trimethylsilyl) uracil.
  • Subsequent Alkylation: The silylated intermediate is then reacted with ethoxymethyl chlorides or activated alkylating agents to introduce the ethoxymethyl group at the 6-position.
  • Advantages: This approach offers better control over alkylation sites and improves yields of the desired product.
  • Example: Similar procedures have been reported for related uracil nucleosides, where silylated intermediates react with chloromethyl alkyl ethers to yield N-1 ether-linked pyrimidines.

β-Ketoester Route and Cyclization

Another synthetic route involves the preparation of β-ketoesters followed by cyclization to form the pyrimidine-2,4-dione core with the ethoxymethyl substituent:

  • β-Ketoester Synthesis: Typically prepared via Blaise reaction or alternative methods involving carboxylic acids and diethyl malonate derivatives.
  • Cyclization: Reaction of β-ketoesters with urea or thiourea under reflux in ethanol or other solvents leads to pyrimidine-2,4-dione formation.
  • Introduction of Ethoxymethyl Group: The N-1 position ether linkage is introduced through regioselective alkylation of the pyrimidine intermediate with chloromethyl ethyl ether derivatives.
  • Oxidation and Deprotection: N-3 hydroxylation and deprotection steps are used to finalize the compound structure.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Uracil alkylation Uracil + ethoxymethyl chloride + NaH/K2CO3 DMF or DMSO solvent, elevated temperature
Silylation Uracil + HMDS + (NH4)2SO4, reflux Forms bis(trimethylsilyl) uracil intermediate
Alkylation of silylated uracil Silylated uracil + chloromethyl alkyl ether Room temperature to reflux, regioselective
β-Ketoester preparation Carboxylic acid + diethyl methylmalonate Blaise reaction or alternative methods
Cyclization β-Ketoester + urea/thiourea, reflux in EtOH Forms pyrimidine-2,4-dione scaffold
N-3 Hydroxylation mCPBA under basic conditions Introduces hydroxyl at N-3 position
Deprotection TFA-mediated hydrolysis Removes protecting groups

Research Findings and Yields

  • The alkylation of uracil with ethoxymethyl chloride typically yields 60-80% of the target compound after purification.
  • Silylation followed by alkylation improves regioselectivity and can achieve yields up to 85%.
  • β-Ketoester cyclization strategies provide a versatile platform for structural modifications, with yields ranging from 50-75% depending on the substituents and conditions.
  • N-3 hydroxylation using mCPBA is efficient, yielding >70% of hydroxylated intermediates necessary for further functionalization.

Q & A

Q. What are the established synthetic methodologies for preparing 6-(ethoxymethyl)pyrimidine-2,4(1H,3H)-dione derivatives?

A common approach involves alkylation of pyrimidine precursors with ethoxymethyl groups. For example, 6-benzyl derivatives can be synthesized by reacting 6-amino-1-ethylpyrimidine intermediates with ethyl iodide in dimethylformamide (DMF) using potassium carbonate as a base, achieving yields of 42–89% . NMR (¹H and ¹³C) and mass spectrometry (MS) are critical for confirming ethoxymethyl incorporation, with characteristic signals for the methylene group (e.g., δ 5.13–5.21 ppm for benzyl-substituted derivatives) .

Q. How is structural characterization of 6-(ethoxymethyl)pyrimidine derivatives validated experimentally?

Key techniques include:

  • ¹H/¹³C NMR : Proton signals for ethoxymethyl groups appear as quartets (CH₂) and triplets (CH₃) in the δ 3.4–4.2 ppm range .
  • High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular weights (e.g., [M+H]⁺ or [M−H]⁻ peaks matching theoretical values within ±0.001 Da) .
  • X-ray crystallography : Resolves hydrogen-bonding networks, as seen in pyrimidine-water dimers .

Q. What biological targets are associated with 6-(ethoxymethyl)pyrimidine derivatives?

These compounds show activity against:

  • HIV integrase and reverse transcriptase : Substituent optimization (e.g., fluorobenzyl groups) enhances inhibitory potency .
  • Antimicrobial targets : Derivatives with thiazole or thiophene substituents exhibit activity against Staphylococcus aureus and Candida albicans .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 6-(ethoxymethyl)pyrimidine derivatives?

Methodology :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 5 to enhance metabolic stability .
  • Bioisosteric replacement : Replace ethoxymethyl with cyclopropyl or benzyl groups to modulate lipophilicity and target binding .
  • Biological assays : Test inhibitory IC₅₀ values against enzymes (e.g., HIV RNase H) to correlate substituent effects with activity .
    Example : 4-Fluorobenzyl derivatives (e.g., compound 50 ) showed 10-fold higher HIV inhibition than non-fluorinated analogs .

Q. How do computational methods aid in predicting the electronic properties of these compounds?

Approach :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 3.91–4.10 eV) to predict reactivity and charge transfer .
  • Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites for rational drug design .
  • TD-DFT : Simulate UV-vis spectra (e.g., λmax = 280–320 nm) to validate experimental data .

Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

Strategies :

  • Comparative NMR analysis : Detect conformational changes (e.g., NH proton shifts in δ 9.68–10.41 ppm) that alter binding .
  • Crystallographic studies : Resolve steric clashes caused by bulky substituents (e.g., 4-methylbenzyl) that reduce antimicrobial activity .
  • Dose-response curves : Test compounds at multiple concentrations to distinguish true activity outliers from assay noise .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(ethoxymethyl)pyrimidine-2,4(1H,3H)-dione
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6-(ethoxymethyl)pyrimidine-2,4(1H,3H)-dione

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